molecular formula C23H23NO2 B2845067 1-{[1,1'-biphenyl]-4-yloxy}-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol CAS No. 873588-46-6

1-{[1,1'-biphenyl]-4-yloxy}-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol

Cat. No.: B2845067
CAS No.: 873588-46-6
M. Wt: 345.442
InChI Key: WIYJDSQPTGBDRY-UHFFFAOYSA-N
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Description

1-{[1,1’-biphenyl]-4-yloxy}-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol is a complex organic compound that features both biphenyl and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1,1’-biphenyl]-4-yloxy}-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-{[1,1’-biphenyl]-4-yloxy}-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Halogens (Br₂, Cl₂), nitrating agents (HNO₃/H₂SO₄)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced aromatic rings, amines

    Substitution: Halogenated or nitrated aromatic compounds

Mechanism of Action

The mechanism of action of 1-{[1,1’-biphenyl]-4-yloxy}-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 1-{[1,1’-biphenyl]-4-yloxy}-3-(2,3-dihydro-1H-indol-2-yl)propan-2-ol
  • 1-{[1,1’-biphenyl]-4-yloxy}-3-(2,3-dihydro-1H-indol-3-yl)propan-2-ol

Uniqueness

1-{[1,1’-biphenyl]-4-yloxy}-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol is unique due to its specific substitution pattern on the indole ring, which can significantly influence its biological activity and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-3-(4-phenylphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO2/c25-21(16-24-15-14-20-8-4-5-9-23(20)24)17-26-22-12-10-19(11-13-22)18-6-2-1-3-7-18/h1-13,21,25H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYJDSQPTGBDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CC(COC3=CC=C(C=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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